

# AMG 925: A Technical Guide for a Dual FLT3/CDK4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | AMG 925 (HCI) |           |
| Cat. No.:            | B2464784      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

AMG 925 is a potent and orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). Exhibiting low nanomolar efficacy against both wild-type and mutated forms of FLT3, AMG 925 presents a promising therapeutic strategy for acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis. Its concurrent inhibition of CDK4, a key regulator of the cell cycle, offers a multi-pronged approach to impede cancer cell proliferation and overcome potential resistance mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for AMG 925.

# **Chemical Structure and Physicochemical Properties**

AMG 925 is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone |
| SMILES            | C[C@H]1CCINVALID-LINK n2c3cnccc3c4cnc(Nc5ccc6CN(CCc6n5)C(=O)C O)nc42                                                                                 |
| Molecular Formula | C26H29N7O2                                                                                                                                           |
| Molecular Weight  | 471.56 g/mol                                                                                                                                         |

# **Pharmacological Properties**

AMG 925 is characterized by its potent dual inhibitory activity against FLT3 and CDK4, as well as its selectivity over other kinases. The following tables summarize its in vitro inhibitory activity.

Table 2.1: In Vitro Kinase Inhibitory Activity of AMG 925

| Kinase Target | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| FLT3          | 2 ± 1[1]              |
| CDK4          | 3 ± 1[1]              |
| CDK6          | 8 ± 2                 |
| CDK2          | 375 ± 150             |
| CDK1          | 1900 ± 510            |

Table 2.2: In Vitro Cellular Activity of AMG 925 in AML Cell Lines



| Cell Line | FLT3 Status | Growth Inhibition IC₅₀ (nM) |
|-----------|-------------|-----------------------------|
| MOLM-13   | ITD         | 19[2]                       |
| MV4-11    | ITD         | 18[2]                       |

**ITD: Internal Tandem Duplication** 

# **Mechanism of Action and Signaling Pathway**

AMG 925 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways involved in cell proliferation and survival: the FLT3 signaling cascade and the CDK4/Rb cell cycle pathway.

- FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its ligand or by activating mutations (e.g., internal tandem duplications ITD), triggers downstream signaling pathways such as the STAT5, RAS/MAPK, and PI3K/AKT pathways. These pathways are crucial for the proliferation and survival of leukemic cells. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and the subsequent activation of these downstream effectors. This leads to the suppression of prosurvival signals and the induction of apoptosis in FLT3-dependent cancer cells.
- CDK4 Inhibition: Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes required for the G1 to S phase transition, thereby promoting cell cycle progression. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in a G1 cell cycle arrest and a halt in cell proliferation.

The dual inhibition of FLT3 and CDK4 by AMG 925 provides a synergistic anti-leukemic effect.





Click to download full resolution via product page

**Diagram 1:** AMG 925 Signaling Pathway Inhibition.

# **Experimental Protocols**

This section provides detailed methodologies for key in vitro assays used to characterize the activity of AMG 925.

# **FLT3 Kinase Assay**

Objective: To determine the in vitro inhibitory activity of AMG 925 against the FLT3 kinase.

#### Materials:

- · Recombinant human FLT3 enzyme
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- FLT3 substrate (e.g., a synthetic peptide)
- AMG 925 (in DMSO)
- 384-well plates



• Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

### Procedure:

- Prepare serial dilutions of AMG 925 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Add the diluted AMG 925 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the FLT3 enzyme and substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Add the detection reagent according to the manufacturer's instructions.
- Incubate the plate to allow the detection signal to develop.
- · Read the signal on a plate reader.
- Calculate the percent inhibition for each AMG 925 concentration relative to the vehicle control and determine the IC<sub>50</sub> value using a suitable data analysis software.

## **CDK4 Kinase Assay**

Objective: To determine the in vitro inhibitory activity of AMG 925 against the CDK4/Cyclin D1 complex.

## Materials:

- Recombinant human CDK4/Cyclin D1 enzyme complex
- Kinase buffer (as above)
- ATP



- CDK4 substrate (e.g., a fragment of the retinoblastoma protein, Rb)
- AMG 925 (in DMSO)
- 384-well plates
- Plate reader

Procedure: The procedure is analogous to the FLT3 kinase assay, with the substitution of the CDK4/Cyclin D1 enzyme and its specific substrate.

# Cell Viability Assay (MOLM-13 and MV4-11 cells)

Objective: To determine the effect of AMG 925 on the viability of AML cell lines.

#### Materials:

- MOLM-13 and MV4-11 cell lines
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillinstreptomycin)
- AMG 925 (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
- Plate reader

#### Procedure:

- Seed MOLM-13 or MV4-11 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
- Prepare serial dilutions of AMG 925 in cell culture medium.
- Add the diluted AMG 925 or medium with DMSO (vehicle control) to the wells.



- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate as required for the specific reagent.
- Read the signal (luminescence or absorbance) on a plate reader.
- Calculate the percent viability for each AMG 925 concentration relative to the vehicle control and determine the GI<sub>50</sub> (concentration for 50% growth inhibition) value.



Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [AMG 925: A Technical Guide for a Dual FLT3/CDK4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2464784#amg-925-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com